JNJ-54119936: A Technical Guide to its Mechanism of Action as a RORC Inverse Agonist
JNJ-54119936: A Technical Guide to its Mechanism of Action as a RORC Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNJ-54119936, a potent and selective chemical probe for the Retinoic Acid-Related Orphan Receptor C (RORC), also known as RORγt. This document details its molecular target, impact on cellular signaling pathways, and summarizes key quantitative data from preclinical studies.
Core Mechanism of Action: Inverse Agonism of RORC
JNJ-54119936 functions as an inverse agonist of RORC, a nuclear hormone receptor that plays a pivotal role as a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORC exists as two isoforms, RORγ1 and RORγ2 (RORγt), with RORγt being predominantly expressed in immune cells and essential for the Th17 cell lineage development.[1]
Upon entering the cell, JNJ-54119936 binds to the ligand-binding domain (LBD) of the RORC protein.[1] Unlike a traditional antagonist that would simply block the binding of a natural agonist, JNJ-54119936 as an inverse agonist reduces the constitutive activity of the RORC receptor. This binding event induces a conformational change in the RORC protein, which leads to the recruitment of corepressor proteins and the dismissal of coactivator proteins from the RORC transcriptional complex.
The consequence of this corepressor recruitment is the transcriptional repression of RORC target genes.[1] Critically, these target genes include those encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), and Interleukin-22 (IL-22).[1] By inhibiting the production of these cytokines, JNJ-54119936 effectively dampens the inflammatory response mediated by Th17 cells, which are implicated in the pathophysiology of various autoimmune and inflammatory diseases.[1]
Signaling Pathway Diagram
Caption: JNJ-54119936 mechanism of action as a RORC inverse agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-54119936 in various in vitro assays.
Table 1: In Vitro Potency and Cellular Target Engagement
| Assay Type | Description | Parameter | Value |
| One-hybrid LBD Assay | Measures the ability of the compound to inhibit the ligand-binding domain (LBD) of RORC in a cellular context. | IC50 | 30 nM |
| % Inhibition (at 6 µM) | 100% | ||
| Human Whole Blood Assay | Assesses the compound's ability to inhibit the production of IL-17A in human whole blood stimulated to induce Th17 differentiation. | IC50 | 332 nM |
| % Inhibition (at 10 µM) | 82% | ||
| Data sourced from EUbOPEN datasheet for JNJ-54119936.[1] |
Table 2: Selectivity Profile
| Panel | Number of Targets | Concentration Tested | % Inhibition |
| Cerep Panel | 50 | 1 and 10 µM | < 50% |
| DiscoverX Panel (Kinases) | 50 | 10 µM | < 50% |
| Data sourced from EUbOPEN datasheet for JNJ-54119936.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
One-hybrid LBD Assay
Objective: To determine the potency of JNJ-54119936 in inhibiting the transcriptional activity of the RORC ligand-binding domain (LBD) in a cellular system.
Methodology:
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Cell Line: A mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids:
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A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORC LBD.
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A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).
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Compound Treatment: Transfected cells are incubated with varying concentrations of JNJ-54119936 or a vehicle control (e.g., DMSO). A known RORC agonist may be used as a positive control for inhibition.
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Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
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Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability assay) to account for any cytotoxic effects. The IC50 value, representing the concentration of JNJ-54119936 that causes 50% inhibition of the luciferase signal, is calculated using a non-linear regression analysis.
Human Whole Blood (hWB) Assay
Objective: To assess the functional activity of JNJ-54119936 in a more physiologically relevant ex vivo system by measuring its effect on Th17 cytokine production.
Methodology:
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Sample Collection: Freshly drawn human whole blood is collected from healthy donors.
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Compound Incubation: The whole blood is pre-incubated with various concentrations of JNJ-54119936 or a vehicle control.
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Th17 Differentiation Cocktail: The blood is then stimulated with a cocktail of antibodies and cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFNγ, anti-IL-4 antibodies) to induce the differentiation of naive T cells into Th17 cells and subsequent IL-17A production.
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Incubation: The treated and stimulated blood is incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).
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Cytokine Measurement: After incubation, plasma is separated by centrifugation. The concentration of IL-17A in the plasma is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex assay.
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Data Analysis: The IC50 value is determined by plotting the IL-17A concentration against the log concentration of JNJ-54119936 and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments characterizing JNJ-54119936.
